molecular formula C11H18O2 B8285551 alpha-n-Hexylfurfuryl alcohol

alpha-n-Hexylfurfuryl alcohol

Cat. No. B8285551
M. Wt: 182.26 g/mol
InChI Key: VAQHAZJXEIUTLV-UHFFFAOYSA-N
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Patent
US04970345

Procedure details

In the same apparatus as in Example 1, α-n-hexylfurfuryl alcohol (30 parts) and water (1500 parts) were charged, and the resultant mixture was stirred at 100° C., during which the pH was maintained at 4.6 to 5.0 until the starting compound was consumed. The reaction mixture was treated as in Example 1, followed by purification with chromatography to give 2-n-hexyl-3-hydroxy-4-cyclopentenone in a yield of 65 %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7](O)[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:14]>>[CH2:1]([CH:7]1[CH:8]([OH:12])[CH:9]=[CH:10][C:11]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 4.6 to 5.0 until the starting compound
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was treated as in Example 1
CUSTOM
Type
CUSTOM
Details
followed by purification with chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1C(C=CC1O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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